Pim1-IN-6
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Overview
Description
Pim1-IN-6 is a small molecule inhibitor specifically designed to target the Pim1 kinase, a serine/threonine kinase involved in various cellular processes such as cell survival, proliferation, and differentiation. Pim1 kinase is often overexpressed in several types of cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pim1-IN-6 typically involves a multi-step process starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes:
Formation of the core structure: This involves the use of starting materials such as pyrido[4,3-d]pyrimidine derivatives.
Functional group modifications: Various functional groups are introduced to enhance the binding affinity and specificity of the inhibitor.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Techniques like crystallization and chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
Pim1-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may lead to the formation of hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
Pim1-IN-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Pim1-IN-6 exerts its effects by binding to the ATP-binding site of Pim1 kinase, thereby inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell survival and proliferation. The molecular targets include various substrates phosphorylated by Pim1 kinase, such as BAD (Bcl-2-associated death promoter) and ASK1 (apoptosis signal-regulating kinase 1) .
Comparison with Similar Compounds
Similar Compounds
Pim1-IN-1: Another Pim1 kinase inhibitor with a different core structure.
Pim1-IN-2: Similar to Pim1-IN-6 but with variations in functional groups.
Pim1-IN-3: A less potent inhibitor compared to this compound.
Uniqueness
This compound stands out due to its high specificity and binding affinity for Pim1 kinase. It has shown better efficacy in preclinical models compared to other similar compounds, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H18N6O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(ethylamino)-N-(4-nitrophenyl)-5-oxo-7-phenyl-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H18N6O4/c1-2-22-19-18(21(29)23-14-8-10-15(11-9-14)27(30)31)20-24-17(28)12-16(26(20)25-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)(H,23,29)(H,24,28) |
InChI Key |
YFGXDAAWMNUGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN2C(=CC(=O)NC2=C1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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